4-Bromo-4'-ethenyl-2,5-dimethoxy-1,1'-biphenyl
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Overview
Description
4-Bromo-4’-ethenyl-2,5-dimethoxy-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a bromine atom, an ethenyl group, and two methoxy groups attached to a biphenyl structure. The molecular formula of this compound is C16H15BrO2, and it has a molecular weight of 319.19 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-4’-ethenyl-2,5-dimethoxy-1,1’-biphenyl can be achieved through several synthetic routesThe reaction conditions typically involve the use of palladium catalysts and base in an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction parameters is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-4’-ethenyl-2,5-dimethoxy-1,1’-biphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under suitable conditions.
Oxidation Reactions: The ethenyl group can undergo oxidation to form corresponding epoxides or aldehydes.
Reduction Reactions: The ethenyl group can be reduced to form ethyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions often involve the use of polar aprotic solvents and elevated temperatures.
Oxidation Reactions: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.
Reduction Reactions: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Substitution Reactions: Products include substituted biphenyl derivatives.
Oxidation Reactions: Products include epoxides, aldehydes, and carboxylic acids.
Reduction Reactions: Products include ethyl-substituted biphenyl derivatives.
Scientific Research Applications
4-Bromo-4’-ethenyl-2,5-dimethoxy-1,1’-biphenyl has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a component in various chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-4’-ethenyl-2,5-dimethoxy-1,1’-biphenyl involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the bromine atom and ethenyl group can influence its binding affinity and selectivity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,5-dimethoxyphenethylamine: Shares the bromine and methoxy groups but differs in the overall structure and functional groups.
4-Bromo-2,5-dimethoxyamphetamine: Similar in having bromine and methoxy groups but has an amphetamine backbone.
4-Bromo-1,2-dimethoxybenzene: Contains bromine and methoxy groups but lacks the biphenyl structure.
Uniqueness
4-Bromo-4’-ethenyl-2,5-dimethoxy-1,1’-biphenyl is unique due to its biphenyl core structure combined with the specific substitution pattern of bromine, ethenyl, and methoxy groups. This unique combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
88598-32-7 |
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Molecular Formula |
C16H15BrO2 |
Molecular Weight |
319.19 g/mol |
IUPAC Name |
1-bromo-4-(4-ethenylphenyl)-2,5-dimethoxybenzene |
InChI |
InChI=1S/C16H15BrO2/c1-4-11-5-7-12(8-6-11)13-9-16(19-3)14(17)10-15(13)18-2/h4-10H,1H2,2-3H3 |
InChI Key |
ZINIAONXMYXUEI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C2=CC=C(C=C2)C=C)OC)Br |
Origin of Product |
United States |
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